molecular formula C19H17N3O3 B1227691 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide

4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B1227691
M. Wt: 335.4 g/mol
InChI Key: VTKCHBQHOZWXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-3-nitrobenzoic acid with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C19H17N3O3/c1-12-7-8-14(10-18(12)22(24)25)19(23)20-11-15-9-13(2)21-17-6-4-3-5-16(15)17/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

VTKCHBQHOZWXJU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-]

solubility

20.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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